1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines a benzyloxyphenyl group with a dihydrochromeno-pyrrole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the initial formation of the benzyloxyphenyl intermediate, followed by its coupling with a chromeno-pyrrole precursor under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Benzyloxy)phenyl]-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Shares a similar core structure but with different substituents.
Pyrrolopyrazine derivatives: Similar in having a pyrrole ring but differ in the attached functional groups and overall structure
Uniqueness
1-[4-(Benzyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H23NO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H23NO4/c1-2-16-28-24(19-12-14-20(15-13-19)31-17-18-8-4-3-5-9-18)23-25(29)21-10-6-7-11-22(21)32-26(23)27(28)30/h3-15,24H,2,16-17H2,1H3 |
InChI Key |
XIKFNUOIXULOQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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